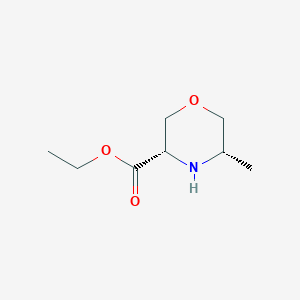

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate

Description

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate is a chiral morpholine derivative characterized by a stereochemically defined 3S,5S configuration. This compound features a morpholine ring substituted with a methyl group at the 5-position and an ethyl ester at the 3-position. Morpholine derivatives are widely studied for their applications in medicinal chemistry and asymmetric synthesis due to their ability to act as ligands, catalysts, or bioactive intermediates.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl (3S,5S)-5-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-3-12-8(10)7-5-11-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

IVLQKKIGSXMKJI-BQBZGAKWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1COC[C@@H](N1)C |

Canonical SMILES |

CCOC(=O)C1COCC(N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate typically involves the reaction of ethyl chloroformate with (3S,5S)-5-methylmorpholine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include binding to the active site of enzymes, altering their conformation, and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

- The allyl-substituted analog (C9H15NO3) introduces additional steric and electronic effects due to its unsaturated side chain.

- Chirality : All compounds share a defined 3S,5S configuration, critical for enantioselective interactions in catalysis or receptor binding.

Physicochemical Properties

Crystallographic data from related compounds provide insights into conformational stability:

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride (C7H14ClNO3): Forms a hydrochloride salt with a protonated nitrogen, leading to polar interactions in the crystal lattice. Molecular packing involves hydrogen bonding between the protonated morpholine and chloride ions.

(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate (C9H15NO3): The allyl group induces a "wrapped" conformation in the morpholine ring, as observed in X-ray diffraction studies of similar structures. Crystallizes in non-polar layers along the b-axis due to hydrophobic interactions of the allyl chain.

Ethyl (5S)-5-[[(2-chlorophenyl)carbonylamino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (C15H17ClN2O4): Features a planar oxazole ring and hydrogen-bonded 10-membered rings in its crystal structure, stabilized by O–H···O interactions.

Biological Activity

Rel-ethyl (3S,5S)-5-methylmorpholine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure

The compound features a morpholine ring substituted with an ethyl ester and a methyl group. Its stereochemistry is defined by the (3S,5S) configuration, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results against bacterial topoisomerases, which are critical for bacterial DNA replication and transcription.

- Antibacterial Properties : Studies have demonstrated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was measured using minimum inhibitory concentration (MIC) assays.

- Potential Therapeutic Applications : Given its enzyme inhibition profile and antibacterial properties, there is potential for this compound to be developed as a therapeutic agent in treating infections or as part of combination therapies for cancer.

Enzyme Inhibition Studies

The compound's inhibitory activity was tested against bacterial topoisomerases using high-throughput screening methods. The results indicated low nanomolar IC50 values, suggesting strong enzyme inhibition capabilities.

| Compound | Target Enzyme | IC50 (nM) | Comments |

|---|---|---|---|

| 7a | DNA Gyrase | <32 | Potent dual inhibitor |

| 7b | Topo IV | <100 | Effective against resistant strains |

Antibacterial Activity

The antibacterial efficacy was assessed through MIC testing against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Enterococcus faecalis | <0.03125 | Highly Effective |

| Staphylococcus aureus | 0.25 | Moderate |

| Klebsiella pneumoniae | 1 | Effective |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Acute Myeloid Leukemia : In vitro studies showed that the compound could induce apoptosis in leukemia cell lines by inhibiting critical signaling pathways related to cell survival.

- Chloroquine-resistant Malaria Strains : Preliminary data suggest that this compound may also exhibit activity against malaria parasites resistant to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.